Alisol B acetate

Neuroscience Ion Channel Pharmacology Natural Product Screening

Procure Alisol B acetate (AB23A) as a mid-potency α3β4 nAChR inhibitor (IC₅₀ 2.6μM). It is the preferred standard for plasma protein binding studies due to its unique side-chain conformation. For analytical labs, this is the validated marker for Alismatis Rhizoma QC (min. 0.05% content). Its 44% oral bioavailability supports in vivo NASH and hyperlipidemia models. Avoid analog interferences: this 23-O-acetate is not interchangeable with Alisol A or C acetates.

Molecular Formula C32H50O5
Molecular Weight 514.7 g/mol
Cat. No. B10789782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlisol B acetate
Molecular FormulaC32H50O5
Molecular Weight514.7 g/mol
Structural Identifiers
SMILESCC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O
InChIInChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18-,22+,23+,24+,26?,27-,30+,31+,32+/m1/s1
InChIKeyNLOAQXKIIGTTRE-WCXVLIHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alisol B Acetate (AB23A): A Protostane-Type Triterpenoid Acetate with Distinct Pharmacological and Analytical Profile for Research and Industrial Procurement


Alisol B acetate (also designated Alisol B 23-acetate, AB23A) is a tetracyclic protostane-type triterpenoid acetate ester derived from Alismatis Rhizoma (Alisma orientale). Its systematic IUPAC name is [(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate, with molecular formula C₃₂H₅₀O₅, molecular weight 514.74 g/mol, and CAS number 26575-95-1 . As an acetylated derivative of the parent alisol B, the compound exhibits a unique combination of structural features—including a 23-O-acetyl group and a 16,17-epoxide moiety—that confer distinct receptor modulation profiles, plasma protein binding characteristics, and pharmacokinetic behavior relative to closely related alisol analogs [1].

Why Alisol B Acetate Cannot Be Interchanged with Alisol A Acetate or Alisol B in Quantitative Research Applications


The alisol triterpenoid family exhibits striking functional divergence despite shared protostane skeletons. Alisol B acetate is not interchangeable with its closest structural analogs—including alisol A 24-acetate, alisol B (non-acetylated), or alisol C 23-acetate—due to measurable differences in receptor affinity, plasma protein binding, long-term stability, and oral bioavailability. Even minor modifications, such as the position of the acetyl group (23-O- vs. 24-O-) or the presence/absence of the epoxide, translate into quantifiable differences in α3β4 nACh receptor inhibition [1], plasma protein binding strength [2], and storage-dependent degradation kinetics [3]. For scientists and procurement specialists, assuming functional equivalence among alisol acetates risks compromising experimental reproducibility, invalidating comparative pharmacological datasets, and incurring unnecessary costs from degraded reference materials.

Quantitative Differentiation Evidence: Alisol B Acetate vs. Closest Analogs in Head-to-Head Assays


α3β4 Nicotinic Acetylcholine Receptor Inhibition: Alisol B Acetate Shows Intermediate Potency with 2.6 μM IC₅₀, Distinct from Alisol A and Alisol C Acetates

In a head-to-head comparison of four protostane-type triterpenoids tested under identical conditions, Alisol B 23-acetate inhibited the α3β4 nACh receptor expressed in Xenopus oocytes with an IC₅₀ of 2.6 ± 0.7 μM. This potency is intermediate: approximately 53% weaker than Alisol A (IC₅₀ = 1.7 ± 0.1 μM) but 26% more potent than Alisol C 23-acetate (IC₅₀ = 3.5 ± 0.3 μM) and statistically indistinguishable from the non-acetylated Alisol B (IC₅₀ = 2.8 ± 0.5 μM) [1]. The data demonstrate that acetylation at the 23-position alone does not dictate potency; the full stereochemical and functional group context matters.

Neuroscience Ion Channel Pharmacology Natural Product Screening

Plasma Protein Binding: Alisol B 23-Acetate Exhibits Superior Binding Strength Relative to Alisol A 24-Acetate Due to Folded Side-Chain Conformation

Ultrafiltration coupled with HPLC analysis revealed that Alisol B 23-acetate binds more strongly to rat plasma proteins than Alisol A 24-acetate [1]. Molecular modeling and spectroscopic studies (fluorescence, circular dichroism) attributed this differential binding to side-chain conformation: the folded side chain of Alisol B 23-acetate engages hemoglobin (Hb) more avidly than the open side chain of Alisol A 24-acetate [1]. While the publication reports qualitative binding strength without exact percentage values, the consistent directional difference across multiple orthogonal methods establishes Alisol B 23-acetate as the higher plasma-protein-bound species in this pair.

Pharmacokinetics ADME Plasma Protein Binding Bioavailability Prediction

Long-Term Stability: Alisol B Acetate Undergoes Significant Degradation Over 24 Months, Differentiating It from More Stable Alisol B for Reference Standard Selection

A 24-month stability study of Alismatis Rhizoma samples stored at room temperature found that Alisol B acetate content decreased significantly over the observation period, whereas Alisol B remained relatively stable [1]. In 40 analyzed samples, initial Alisol B acetate content ranged from 0.12% to 0.25%, while Alisol B ranged from 0.02% to 0.50% [1]. The differential degradation profile underscores that Alisol B acetate cannot be assumed to maintain potency over extended storage without refrigeration.

Analytical Chemistry Quality Control Reference Standard Stability Herbal Medicine Standardization

Oral Bioavailability in Rats: Alisol B 23-Acetate Demonstrates 44.46% Absolute Bioavailability, a Favorable PK Attribute for In Vivo Studies

A rat pharmacokinetic study administering Alisol B 23-acetate via oral and intravenous routes determined an absolute oral bioavailability (F) of 44.46% [1]. Key parameters following oral administration (122.15 ± 15.23 min Tmax; 58.72 ± 6.23 min t₁/₂) indicate relatively complete absorption with moderate elimination kinetics. While direct comparative bioavailability data for Alisol A 24-acetate or Alisol B under identical experimental conditions are not available, the 44.46% F value places Alisol B 23-acetate among the more orally bioavailable natural triterpenoid acetates, supporting its use in oral dosing regimens for in vivo efficacy studies.

Pharmacokinetics Oral Bioavailability In Vivo Pharmacology Drug Development

Alisol B Acetate: Validated Application Scenarios Based on Comparative Evidence


α3β4 Nicotinic Acetylcholine Receptor Modulator Screening and Structure-Activity Relationship (SAR) Studies

Alisol B acetate serves as a mid-potency reference compound (IC₅₀ = 2.6 μM) for α3β4 nACh receptor inhibition assays. Its intermediate potency between Alisol A (1.7 μM) and Alisol C 23-acetate (3.5 μM) enables dose-response curve bracketing and facilitates SAR exploration of protostane triterpenoid modifications [1]. Researchers developing nACh receptor modulators for neurological or addiction disorders can employ Alisol B acetate as a benchmark to calibrate assay sensitivity and identify compounds with potency improvements exceeding the 1.7 μM threshold set by Alisol A.

Plasma Protein Binding and Free Fraction Studies for In Vitro-In Vivo Extrapolation (IVIVE)

Given its demonstrated stronger plasma protein binding relative to Alisol A 24-acetate [1], Alisol B 23-acetate is the preferred compound for studies investigating the impact of side-chain conformation on drug-protein interactions. The folded side-chain motif provides a structural basis for designing analogs with tunable free fractions, which is critical for optimizing therapeutic windows in drug development. Pharmacokinetic modelers should use Alisol B 23-acetate-specific binding data rather than extrapolating from other alisol acetates.

Reference Standard for Quality Control and Pharmacopoeial Monograph Development of Alismatis Rhizoma

Despite its lower long-term stability relative to Alisol B [1], Alisol B acetate has been validated as a suitable marker compound for Alismatis Rhizoma quality control, with a recommended minimum content of 0.05% [1]. Analytical laboratories and herbal product manufacturers procuring this compound as a reference standard must implement cold-chain storage (-20°C) to maintain certified purity levels (≥98% HPLC) over multi-year shelf lives [2]. The compound's well-characterized HPLC retention behavior and NMR fingerprint enable robust method validation for pharmacopoeial compliance.

Oral In Vivo Pharmacology Studies in Metabolic Disease and Hepatoprotection Models

With an absolute oral bioavailability of 44.46% in rats [1], Alisol B 23-acetate is a viable oral dosing candidate for in vivo studies investigating lipid-lowering, hepatoprotective, and anti-atherosclerotic effects. The compound's ability to activate FXR and inhibit HMG-CoA reductase activity [2] supports its use in non-alcoholic steatohepatitis (NASH), hyperlipidemia, and liver regeneration models. Researchers can dose orally rather than via injection, improving animal welfare and translational relevance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alisol B acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.